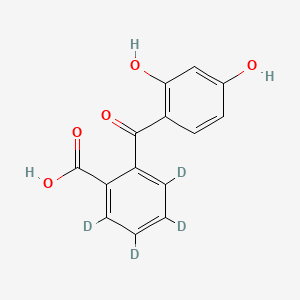

2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4

Description

Fundamental Principles and Significance of Deuterium (B1214612) Labeling in Molecular Sciences

Deuterium (²H or D) is a stable isotope of hydrogen possessing a proton and a neutron in its nucleus, making it approximately twice as heavy as the common hydrogen isotope, protium (B1232500) (¹H). youtube.com This mass difference is the foundation of its utility in scientific research. While deuterated compounds are chemically very similar to their non-labeled counterparts, the increased mass of deuterium leads to a lower vibrational frequency in chemical bonds, such as the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, a C-D bond has a lower zero-point energy and requires more energy to be broken. princeton.edu

This difference in bond strength gives rise to the Kinetic Isotope Effect (KIE) , where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. chem-station.com The KIE is a powerful principle exploited in several areas:

Mechanistic Studies: By observing rate changes upon deuteration at specific molecular positions, chemists can determine the rate-limiting steps of a reaction and elucidate complex reaction pathways. chem-station.comthalesnano.com

Pharmaceutical Research: In drug development, deuteration at metabolically vulnerable sites can slow down the rate of drug metabolism by enzymes. acs.orgnih.gov This can improve a drug's pharmacokinetic profile, potentially enhancing its metabolic stability, increasing exposure, and allowing for lower or less frequent dosing. acs.orgnih.gov

Internal Standards: In analytical techniques like mass spectrometry, deuterated compounds are ideal internal standards. thalesnano.comacs.org Since they are chemically identical to the analyte but have a distinct, higher mass, they can be added to a sample in a known quantity to enable precise quantification, correcting for variations during sample preparation and analysis. acs.org

Spectroscopy: Deuterated solvents are routinely used in Nuclear Magnetic Resonance (NMR) spectroscopy to avoid interference from solvent protons. acs.org Furthermore, deuterium labeling is used in neutron scattering studies to create contrast and probe the structure and dynamics of complex materials like polymers and biological membranes. acs.orgnih.gov

Overview of 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 within the Context of Isotopic Tracers and Standards

2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 is a deuterated form of 2-(2,4-dihydroxybenzoyl)benzoic acid. It serves as a prime example of a stable isotope-labeled compound designed for use as an internal standard or tracer in analytical chemistry. pharmaffiliates.comdoveresearchlab.com Its non-deuterated analog is a known by-product or related compound associated with the synthesis or degradation of Fluorescein, a widely used fluorescent tracer. pharmaffiliates.comdoveresearchlab.com

In quantitative analysis, such as liquid chromatography-mass spectrometry (LC-MS), the goal is to accurately measure the concentration of a target substance. The use of an internal standard that behaves identically to the analyte through extraction, chromatography, and ionization is crucial for accuracy. 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 is ideally suited for this role when quantifying its non-deuterated counterpart. Because its four deuterium atoms give it a molecular weight that is 4 mass units higher than the natural compound, it can be easily distinguished by a mass spectrometer, while its identical chemical structure ensures it co-elutes and ionizes in the same manner as the analyte.

The primary application of this specific deuterated compound is as a labeled internal standard for the accurate quantification of 2-(2,4-dihydroxybenzoyl)benzoic acid, particularly in studies involving Fluorescein. pharmaffiliates.comdoveresearchlab.com

Table 1: Chemical Properties of 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4

| Property | Value |

|---|---|

| CAS Number | 1794883-65-0 |

| Molecular Formula | C₁₄H₆D₄O₅ |

| Molecular Weight | 262.25 g/mol |

| Synonyms | o-β-Resorcyloylbenzoic Acid-d4; DHBBA-d4; 2-Carboxy-2',4'-dihydroxybenzophenone-d4 |

| Application | Labeled by-product of Fluorescein, used as an internal standard. pharmaffiliates.comdoveresearchlab.com |

Evolution of Deuteration as a Tool in Contemporary Academic Investigations

The use of deuterium in scientific research has evolved significantly since its discovery in the 1930s. princeton.edu Initially, its application was largely confined to academic studies for elucidating reaction mechanisms and as a tracer in metabolic research. assumption.edunih.gov The synthesis of deuterated compounds was often complex and costly.

The latter half of the 20th century saw the expansion of deuteration into routine analytical methods, particularly with the rise of mass spectrometry and NMR spectroscopy, where deuterated standards and solvents became indispensable. thalesnano.comacs.org However, it is in the last two decades that the application of deuteration has undergone a major transformation, especially in the pharmaceutical industry. nih.gov

The concept of the "deuterium switch," which involves developing deuterated versions of existing drugs to improve their properties, has gained significant traction. nih.govnih.gov This strategic approach has led to the development and regulatory approval of deuterated drugs, such as deutetrabenazine, which became the first FDA-approved deuterated drug in 2017. nih.gov This milestone paved the way for further investment and research into deuterated pharmaceuticals. nih.gov

This evolution has been supported by significant advancements in synthetic chemistry. Modern catalytic methods, including those utilizing iridium, palladium, and platinum catalysts, as well as emerging techniques in photocatalysis and electrocatalysis, have made the selective incorporation of deuterium into complex molecules more efficient and accessible. youtube.comresearchgate.netresearchgate.net These methods often allow for late-stage deuteration, which is a highly desirable feature in drug discovery and development. youtube.com Today, deuteration is a sophisticated and integral tool used across a wide array of scientific disciplines, from materials science to enhance the properties of organic light-emitting diodes (OLEDs) to advanced life science research. chem-station.comyoutube.com

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetradeuterio-6-(2,4-dihydroxybenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c15-8-5-6-11(12(16)7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,15-16H,(H,18,19)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEFFPFIBREPIX-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)C2=C(C=C(C=C2)O)O)C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Deuterated Benzoic Acid Derivatives, Including 2 2,4 Dihydroxybenzoyl Benzoic Acid D4

General Strategies for Carbon-Deuterium Bond Formation

The incorporation of deuterium (B1214612) into organic molecules is primarily achieved through two main strategies: direct hydrogen isotope exchange (HIE) and multistep synthesis. rsc.org

Hydrogen Isotope Exchange (HIE): This is a direct method where hydrogen atoms in a target molecule are swapped for deuterium atoms. researchgate.net This process can be catalyzed by acids, bases, or transition metals and represents a highly efficient, late-stage functionalization approach. nih.govrsc.orgwikipedia.org HIE is often preferred for its atom economy and because it may not require a complete redesign of an existing synthetic route. nih.govresearchgate.net

Multistep Synthesis: This traditional approach involves constructing the target molecule from smaller, commercially available deuterated precursors. nih.govrsc.org While often more time-consuming, this method allows for precise control over the location of deuterium labeling, which is essential when specific sites need to be deuterated and are not accessible through HIE. fiveable.melibretexts.org

Catalytic Hydrogen Isotope Exchange (HIE) Approaches

Catalytic HIE methods have become powerful tools for deuteration, offering milder conditions and greater selectivity compared to non-catalytic methods. These approaches are broadly categorized based on the type of catalyst employed.

Homogeneous transition metal catalysis is a widely used method for the late-stage introduction of deuterium into C-H bonds. nih.gov Iridium-based catalysts, such as Crabtree's and Kerr's catalysts, are particularly effective for the selective isotopic labeling of both sp² and sp³ C-H bonds, often using D₂ gas as the deuterium source. nih.govresearchgate.net Other precious metals like palladium, rhodium, and ruthenium also exhibit significant catalytic activity. researchgate.netnih.gov More recently, catalysts based on more abundant and less expensive base metals like iron, nickel, and cobalt have been developed as viable alternatives. nih.gov

Silver-catalyzed HIE has also been shown to be effective for the site-selective deuteration of electron-rich five-membered heterocycles. nih.gov For aromatic compounds like benzoic acid derivatives, transition metal catalysis can facilitate deuteration at specific positions, often directed by existing functional groups. nih.gov

| Catalyst System | Deuterium Source | Substrate Type | Key Features | Citations |

| Iridium (e.g., Crabtree's, Kerr's) | D₂ gas, D₂O | Aromatic and aliphatic C-H bonds, N-heterocycles | High selectivity, tolerance of many functional groups. | nih.govresearchgate.netacs.org |

| Palladium(0)/Benzoic Acid | D₂O | Propargylated tryptamines, alkynes | Merges sequential reactions with deuteration. | nih.gov |

| Silver (e.g., Ag₂CO₃/Phosphine ligand) | CH₃OD | Electron-rich heterocycles (e.g., thiophenes) | High site-selectivity toward the most acidic C-H bond. | nih.gov |

| Base Metals (Fe, Co, Ni) | D₂O, D₂ gas | General HIE | Complements precious metal catalysts, cost-effective. | nih.gov |

Visible-light photocatalysis has emerged as a powerful and green strategy for deuteration, prized for its mild reaction conditions, low cost, and high site selectivity. rsc.orgrsc.org This method typically uses a photocatalyst, such as an iridium(III) complex or an organic dye, which becomes excited upon absorbing visible light. rsc.org The excited photocatalyst can then initiate a hydrogen atom transfer (HAT) process, leading to the formation of a carbon-centered radical on the substrate. This radical is subsequently quenched by a deuterium source, most commonly heavy water (D₂O), to install the C-D bond. nih.gov

This technique has been successfully applied to deuterate a wide range of organic molecules, including pharmaceutical compounds, at various positions such as α-amino C(sp³)–H bonds and formyl C–H bonds. rsc.orgnih.gov The combination of a photocatalyst with a thiol co-catalyst has proven effective for the deuteration of a broad scope of substrates. nih.gov

| Photocatalyst System | Deuterium Source | Substrate Type | Key Features | Citations |

| Ir(ppy)₂dtbbpyPF₆ / Cobaloxime | D₂O, MeOD | Terminal and internal alkenes | Synergistic photoredox/Co catalysis. | chinesechemsoc.org |

| 4-CzIPN / Thiol HAT catalyst | D₂O | Alkyl amines in pharmaceuticals | High deuterium incorporation on gram-scale. | rsc.org |

| TBADT / Thiol catalyst | D₂O | Aldehydes, α-oxy/thioxy/amino C-H bonds | Wide substrate scope without redox matching limitations. | nih.gov |

Base-Mediated Deuterium Exchange Mechanisms

Base-mediated or base-catalyzed H-D exchange is a straightforward method for deuterating molecules that possess sufficiently acidic protons. acs.orgnih.govmdpi.com The mechanism involves the abstraction of a proton by a base, creating an anionic intermediate that is then protonated (deuterated) by a deuterium-donating solvent like D₂O or DMSO-d₆. acs.orgnih.govmdpi.com The efficiency of the exchange is dependent on the acidity (pKa) of the C-H bond and the strength of the base. nih.govnih.gov

For ketones, this exchange readily occurs at the α-carbon through the formation of a deuterated enol or enolate intermediate. mdpi.com For aromatic systems, strongly basic conditions are often required to deprotonate less acidic C-H bonds. nih.gov The use of alkali-metal bases, sometimes under supercritical conditions with D₂O, can facilitate the deuteration of even unactivated arenes. nih.gov This method is cost-effective and avoids the use of transition metals. acs.orgnih.gov

Multistep Synthesis Routes for Complex Deuterated Organic Molecules

For complex molecules where direct HIE methods lack the required selectivity or are incompatible with other functional groups, a multistep synthetic approach is necessary. fiveable.me This strategy involves the planned incorporation of deuterium at an early stage of the synthesis, followed by a series of reactions to build the final molecular architecture. nih.govlibretexts.org

A relevant example for the synthesis of deuterated benzoic acids is the reductive dehalogenation of corresponding halogenobenzoic acids. For instance, various ring-deuterated benzoic acids have been prepared by treating bromobenzoic acids with a Raney copper-aluminum alloy in a solution of sodium deuteroxide in D₂O. rsc.org Similarly, deuterated benzoic acid can be produced by treating chlorobenzoic acids with a Raney cobalt alloy in heavy water. google.com The synthesis of 2-(2,4-Dihydroxybenzoyl)benzoic acid itself is typically achieved via a Friedel-Crafts acylation of resorcinol. wikipedia.org A plausible multistep synthesis for the d4-labeled analog could therefore involve the use of a pre-deuterated starting material, such as a deuterated phthalic anhydride (B1165640) or a deuterated resorcinol, in this acylation reaction.

Considerations for High Isotopic Purity and Regioselectivity in Synthesis

Achieving high regioselectivity and isotopic purity is paramount in the synthesis of deuterated compounds. nih.govnih.gov

Regioselectivity refers to the precise control over the position of deuterium incorporation. In catalytic HIE, selectivity is often governed by the catalyst's directing effects, favoring positions ortho to coordinating groups or the most sterically accessible and electronically favorable sites. nih.govresearchgate.net

Isotopic Purity (or Isotopic Enrichment) is the percentage of molecules in a sample that contain deuterium at the desired position(s). rsc.org Achieving high isotopic purity (often >98%) requires optimizing reaction conditions, such as using a large excess of the deuterium source, adjusting catalyst loading, and controlling reaction time and temperature. nih.govsynmr.in

Inadequate control can lead to under-deuteration or isotopic scrambling, where deuterium is incorporated at unintended positions. nih.gov Therefore, careful method development and rigorous analytical characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) are essential to verify the structural integrity and isotopic enrichment of the final product. rsc.org

Advanced Analytical Applications of 2 2,4 Dihydroxybenzoyl Benzoic Acid D4 As a Stable Isotope Labeled Standard

Role as an Internal Standard in Quantitative Mass Spectrometry

In the field of quantitative mass spectrometry, 2-(2,4-dihydroxybenzoyl)benzoic acid-d4 is highly valued as an internal standard. Its chemical properties are nearly identical to the non-labeled (or "native") analyte, yet its increased mass allows it to be distinguished by a mass spectrometer. This characteristic is fundamental to its role in improving the accuracy and precision of measurements.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for precise quantification. youtube.com The method involves adding a known quantity of an isotopically enriched substance—in this case, 2-(2,4-dihydroxybenzoyl)benzoic acid-d4—to a sample containing an unknown amount of the native compound. youtube.com This mixture is then processed and analyzed by a mass spectrometer.

The core principle of IDMS is that the SIL standard behaves chemically and physically like the native analyte during sample preparation, chromatography, and ionization. imreblank.chrestek.com Therefore, any sample loss or variation during these steps affects both the analyte and the standard equally. Quantification is based on the measured ratio of the native analyte's signal intensity to the SIL standard's signal intensity. nih.gov This ratio is then used to calculate the exact concentration of the native analyte in the original sample, a method considered definitive in analytical chemistry due to its high accuracy. youtube.com

| Parameter | Description | Relevance in IDMS |

| Analyte | The non-labeled compound of interest (2-(2,4-Dihydroxybenzoyl)benzoic Acid). | The substance being quantified. |

| Internal Standard | A known amount of the stable isotope-labeled compound (2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4). | Added to the sample to act as a reference. |

| Response Ratio | The ratio of the mass spectrometer signal of the analyte to the signal of the internal standard. | This ratio is the primary measurement used for quantification, as it corrects for variations. |

| Calibration Curve | A plot of known analyte/internal standard concentration ratios against their measured response ratios. | Used to determine the concentration of the unknown sample by interpolation. |

A significant challenge in mass spectrometry, particularly when analyzing complex samples like blood plasma or environmental extracts, is the "matrix effect." chromatographyonline.com This phenomenon occurs when co-eluting substances from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or enhancement (an increase in signal). chromatographyonline.com These effects can be unpredictable and are a major source of imprecision and inaccuracy in quantitative analysis.

The use of a SIL internal standard like 2-(2,4-dihydroxybenzoyl)benzoic acid-d4 is the most effective strategy to compensate for these matrix effects. chromatographyonline.comchromatographyonline.com Because the SIL standard co-elutes with the native analyte and has virtually identical chemical properties, it experiences the same degree of ion suppression or enhancement. chromatographyonline.com As a result, the ratio of the analyte signal to the internal standard signal remains constant, even if the absolute intensities of both signals fluctuate. This ensures that the calculated concentration remains accurate despite the influence of the matrix. clearsynth.com

| Scenario | Analyte Signal Intensity | Internal Standard Signal Intensity | Analyte/IS Ratio | Quantitative Accuracy |

| No Matrix Effect | 100,000 | 100,000 | 1.00 | High |

| 50% Ion Suppression | 50,000 | 50,000 | 1.00 | High (Compensated) |

| 20% Ion Enhancement | 120,000 | 120,000 | 1.00 | High (Compensated) |

During the development and validation of analytical methods, regulatory guidelines recommend the use of SIL internal standards whenever possible. nih.gov Incorporating 2-(2,4-dihydroxybenzoyl)benzoic acid-d4 into a method provides a robust tool for ensuring its reliability. clearsynth.comnih.gov

In method validation, the SIL standard is used to assess key parameters such as accuracy, precision, linearity, and robustness. clearsynth.comnist.gov It helps to demonstrate that the method consistently produces accurate results across different sample matrices and under varying conditions. For quality control, the response of the internal standard is monitored in every sample. A consistent response indicates that the sample preparation and instrument performance are stable. Any significant deviation can signal a problem with a specific sample, such as poor extraction recovery or severe matrix effects, allowing for the identification and exclusion of unreliable data. restek.com

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Structural Elucidation

While its primary role is in mass spectrometry, the isotopic labeling in 2-(2,4-dihydroxybenzoyl)benzoic acid-d4 also has applications in Nuclear Magnetic Resonance (NMR) spectroscopy. Deuterium (B1214612) (²H) has different NMR properties than protium (B1232500) (¹H), a fact that can be exploited for structural and mechanistic studies. youtube.com

In ¹H NMR, signals from protons are observed. By strategically replacing specific protons with deuterium, those signals disappear from the spectrum. This simplifies complex spectra, helping to confirm the assignment of other proton signals, which is a vital part of structural elucidation. ethernet.edu.et

For mechanistic studies, the "kinetic isotope effect" can be investigated. saudijournals.com Reactions involving the breaking of a carbon-deuterium (C-D) bond are typically slower than those involving a carbon-hydrogen (C-H) bond. By using NMR to monitor the reaction rates of both the deuterated and non-deuterated compounds, researchers can gain insights into the reaction mechanism and identify the rate-determining steps. nih.gov Furthermore, deuterated solvents are routinely used in NMR to avoid large solvent signals that would otherwise obscure the analyte's signals. youtube.com

Chromatographic Methodologies (e.g., LC-MS/MS, GC-MS) Optimized for Deuterated Analytes

The use of 2-(2,4-dihydroxybenzoyl)benzoic acid-d4 as an internal standard requires chromatographic methods that can effectively separate it and its native analog from other sample components. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques employed. researchgate.netlcms.cz

Method optimization focuses on achieving sharp, symmetrical peaks and ensuring that both the analyte and the SIL standard elute in a region free from significant interference. nih.gov A key consideration is the potential for chromatographic separation between the deuterated and non-deuterated compounds, known as the "isotope effect". nih.gov Deuterated compounds, particularly in reversed-phase LC and GC, may elute slightly earlier than their non-deuterated counterparts. nih.gov While complete co-elution is ideal for perfect matrix effect compensation, modern high-resolution chromatography systems can minimize this separation.

Optimization of LC-MS/MS methods involves adjusting parameters such as the mobile phase composition, gradient, flow rate, and column chemistry. nih.govhpst.cz For GC-MS, parameters like the temperature program and carrier gas flow rate are critical. researchgate.net The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and the d4-standard, providing excellent selectivity and sensitivity. nih.gov

| Technique | Key Optimization Parameters | Considerations for Deuterated Standards |

| LC-MS/MS | Mobile phase composition, column type (e.g., C18, HILIC), gradient profile, MS ion source settings. nih.gov | Potential for slight retention time shifts (isotope effect); ensuring co-elution with the analyte for optimal matrix effect correction. |

| GC-MS | Temperature program, column stationary phase, injection technique, derivatization (if needed). researchgate.net | Isotope effect is often more pronounced than in LC. nih.gov Potential for in-source fragmentation and loss of deuterium, requiring careful selection of monitored ions. rsc.org |

Mechanistic Investigations Employing Deuterium Labeling Strategies

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. researchgate.net Expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD), the KIE is an invaluable tool for determining reaction mechanisms, particularly for identifying rate-determining steps and characterizing transition state structures. researchgate.net For deuterium-labeled compounds like 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4, the 100% mass increase from protium (B1232500) (¹H) to deuterium (B1214612) (²H) can lead to significant and readily measurable KIEs. mdpi.com

Kinetic isotope effects are broadly categorized as primary or secondary, depending on the location of the isotopic substitution relative to the bond being broken or formed in the rate-determining step of a reaction.

A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is cleaved or formed in the rate-determining step. researchgate.netbeilstein-journals.org The C-D bond has a lower zero-point vibrational energy than a corresponding C-H bond, meaning more energy is required to break it. researchgate.net This results in a slower reaction rate for the deuterated compound. Consequently, the value for kH/kD is typically greater than 1, often in the range of 2 to 8 for deuterium substitution. researchgate.net For a reaction involving 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4, a significant PKIE would indicate that a C-H bond on the deuterated aromatic ring is broken during the slowest step of the mechanism. For instance, in an electrophilic aromatic substitution reaction, cleavage of the C-H (or C-D) bond at the site of substitution can be rate-limiting, and a large KIE would be expected.

A secondary kinetic isotope effect (SKIE) arises when the isotopic substitution occurs at a position that is not directly involved in bond-breaking or formation in the rate-determining step. researchgate.netbeilstein-journals.org These effects are generally smaller than PKIEs, with kH/kD values typically ranging from 0.7 to 1.5. beilstein-journals.org SKIEs are often attributed to changes in hybridization or steric environment at the labeled position between the ground state and the transition state. beilstein-journals.org For example, if 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 were to undergo a reaction where the carbonyl group is attacked, the hybridization of the adjacent carbon atoms changes. The presence of deuterium on the aromatic rings could subtly influence the stability of the transition state through effects on vibrational modes, leading to a measurable SKIE. nih.gov

Table 1: Illustrative Kinetic Isotope Effect (KIE) Values in Organic Reactions

This table provides representative data on how primary and secondary KIEs manifest in different reaction types, illustrating the principles that would apply to studies involving 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4.

| Reaction Type | Isotope Position | Typical kH/kD Range | Implication |

| Primary KIE | |||

| E2 Elimination | β-Hydrogen | 4.0 - 8.0 | C-H bond cleavage is rate-determining. nih.gov |

| Aromatic Substitution | Hydrogen at substitution site | 2.0 - 7.0 | C-H bond cleavage is part of the rate-determining step. |

| Decarboxylation | α-Hydrogen (if involved) | > 1 | C-H bond cleavage is involved in the rate-limiting step. |

| Secondary KIE | |||

| SN1 Solvolysis | α-Hydrogen | 1.1 - 1.25 | Change in hybridization (sp² to sp³) at the reaction center. scite.ai |

| SN2 Substitution | α-Hydrogen | 0.95 - 1.05 | Minimal change in hybridization in the transition state. scite.ai |

| Diels-Alder Reaction | At reacting alkene | 0.9 - 1.1 | Change in hybridization from sp² to sp³. |

Deuterium labeling is a critical technique for unraveling the mechanisms of enzyme-catalyzed reactions. researchgate.net By synthesizing a deuterated substrate such as 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4, researchers can probe whether a specific C-H bond cleavage is a rate-limiting part of the enzymatic transformation. For example, if an enzyme metabolizes the parent compound via hydroxylation of one of the aromatic rings, preparing 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 with deuterium at the target site would allow for a KIE study.

If the reaction rate significantly decreases with the deuterated substrate, it provides strong evidence that the C-H bond is broken in the rate-determining step, often implicating a specific enzymatic mechanism (e.g., hydrogen atom abstraction by a cytochrome P450 enzyme). Conversely, the absence of a significant KIE (kH/kD ≈ 1) would suggest that C-H bond cleavage occurs in a fast step after the rate-limiting step, or that another step, such as substrate binding or product release, is the slow part of the catalytic cycle. Such studies are crucial for understanding how enzymes achieve their specificity and efficiency.

Tracing Molecular Fate and Transformation Pathways in Chemical Systems

Isotopically labeled molecules like 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 are indispensable as tracers to follow the fate and transformation of a chemical within a complex system, such as a biological organism or an environmental setting. nih.gov Because the deuterium-labeled compound is chemically almost identical to its non-labeled counterpart, it is assumed to follow the same metabolic, degradation, and transport pathways. However, its heavier mass allows it to be distinguished and quantified by mass spectrometry (MS).

In a typical study, a mixture of the labeled standard (2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4) and the unlabeled parent compound could be introduced into a system. By taking samples over time and analyzing them with techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify the parent compound and its various metabolites or degradation products. The known mass difference between the deuterated and non-deuterated versions of each metabolite allows for unambiguous identification and helps to piece together the complete transformation pathway. This approach is widely used in pharmaceutical development to study drug metabolism and in environmental science to track the fate of pollutants like benzophenones. researchgate.net

Table 2: Hypothetical Metabolic Pathway Tracing for 2-(2,4-Dihydroxybenzoyl)benzoic Acid

This table illustrates how the metabolites of 2-(2,4-dihydroxybenzoyl)benzoic acid could be tracked using a d4-labeled internal standard. The mass shift confirms the identity of metabolites derived from the parent compound.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Monoisotopic Mass of d4-Metabolite (Da) |

| Parent Compound | C₁₄H₁₀O₅ | 258.05 | 262.08 |

| Metabolite A (Glucuronide Conjugate) | C₂₀H₁₈O₁₁ | 434.09 | 438.11 |

| Metabolite B (Sulfate Conjugate) | C₁₄H₁₀O₈S | 338.01 | 342.03 |

| Metabolite C (Oxidative Product) | C₁₄H₁₀O₆ | 274.05 | 278.07 |

Isotope Effects on Molecular Dynamics and Conformation

The substitution of hydrogen with deuterium can have subtle but measurable effects on the conformational dynamics of a molecule. The greater mass of deuterium leads to a lower vibrational frequency and a smaller vibrational amplitude for C-D bonds compared to C-H bonds. This can alter non-covalent interactions, such as hydrogen bonding and van der Waals forces, which in turn can influence the conformational equilibrium of a flexible molecule.

For a molecule like 2-(2,4-Dihydroxybenzoyl)benzoic Acid, which has rotational freedom around the bond connecting the benzoyl group to the benzoic acid moiety, these isotope effects could shift the preferred torsional angles between the two aromatic rings. nih.gov Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography could potentially detect these small conformational changes. Furthermore, in studies using hydrogen/deuterium exchange mass spectrometry (HDX-MS), the intrinsic exchange rates of backbone amide protons are measured to probe protein conformation and dynamics. While this technique is primarily for proteins, the underlying principle—that deuterium substitution affects hydrogen bonding and solvent accessibility—is fundamental and can apply to the intramolecular and intermolecular hydrogen bonding networks of small molecules like 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 in solution.

Table 3: Comparison of Hypothetical Vibrational Frequencies

This table shows the expected difference in stretching frequencies for C-H versus C-D bonds, a key factor underlying isotope effects on molecular dynamics.

| Bond Type | Typical Stretching Frequency (cm⁻¹) | Zero-Point Energy (kJ/mol) (Illustrative) | Implication for Dynamics |

| C-H (Aromatic) | ~3000 - 3100 | ~18.3 | Higher vibrational energy, larger amplitude |

| C-D (Aromatic) | ~2200 - 2300 | ~13.5 | Lower vibrational energy, smaller amplitude, stronger effective bond |

Research Applications in Biochemical and Environmental Sciences Methodological Perspectives

Tracer Studies in Metabolic Flux Analysis in in vitro and in vivo (non-human) Models

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system drziweidai.comutah.edunih.govnih.gov. By introducing an isotopically labeled substrate, researchers can trace the path of the label as it is incorporated into various downstream metabolites. This provides a dynamic picture of metabolic network activity, which is often more informative than static measurements of metabolite concentrations nih.gov.

While direct studies utilizing 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 for MFA are not extensively documented, its non-labeled counterpart is a known metabolite of the widely used UV filter, benzophenone-3 (BP-3) nih.govresearchgate.net. The metabolism of BP-3 has been investigated in both rat and human liver microsomes, revealing a network of hydroxylation and demethylation reactions nih.govresearchgate.net.

In this context, 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 could serve as a crucial tracer to elucidate the metabolic fate of benzophenone-related compounds. For instance, in in vitro studies using liver microsomes or cultured cells, the deuterated compound could be introduced to track its conversion into subsequent metabolites. By monitoring the appearance of deuterium-labeled products over time, researchers could precisely quantify the flux through specific metabolic pathways. Such studies are critical for understanding the bioactivation or detoxification of xenobiotics like UV filters.

The general workflow for such a tracer study is outlined below:

| Step | Description | Role of 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 |

| 1. Introduction of Tracer | The deuterated compound is introduced into the biological system (e.g., cell culture, tissue homogenate). | Acts as the starting point for tracing a specific metabolic route. |

| 2. Sample Collection | Samples are collected at various time points. | Allows for a time-course analysis of metabolite formation. |

| 3. Metabolite Extraction | Metabolites are extracted from the biological matrix. | The deuterated nature of the tracer and its metabolites aids in their specific detection. |

| 4. LC-MS/MS Analysis | The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry. | The distinct mass of the deuterated compounds allows for their unambiguous identification and quantification. |

| 5. Flux Calculation | The rate of appearance of labeled metabolites is used to calculate the metabolic flux. | Provides quantitative data on the rate of specific biochemical reactions. |

This table illustrates a general methodological approach for using a deuterated tracer in metabolic flux analysis.

Investigating Biosynthetic and Degradation Pathways of Natural and Synthetic Compounds

Understanding the biosynthesis of natural products and the degradation of synthetic compounds is fundamental to fields ranging from drug discovery to environmental science. Isotope tracers are indispensable tools in these investigations, allowing for the elucidation of complex reaction sequences.

The biosynthesis of benzophenones, a class of natural products with diverse biological activities, involves the condensation of precursors from the shikimate and polyketide pathways drziweidai.com. While 2-(2,4-Dihydroxybenzoyl)benzoic acid itself is a synthetic compound, its structural similarity to benzophenone (B1666685) intermediates suggests that its deuterated form could be used in studies aimed at engineering novel biosynthetic pathways. For example, it could be used as a substrate for microbial enzymes to explore the production of new benzophenone derivatives.

Of more immediate relevance is the role of 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 in studying the degradation of its parent compounds. As a known metabolite of BP-3, its formation is a key step in the degradation of this common pollutant nih.govresearchgate.net. The use of 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 as an internal standard allows for the accurate quantification of the non-labeled metabolite in degradation studies. This is critical for determining the kinetics and efficiency of different degradation processes.

The following table outlines potential research findings from studies investigating the degradation of benzophenone derivatives where the deuterated compound could be applied:

| Research Finding | Methodological Application of 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 |

| Identification of 2-(2,4-Dihydroxybenzoyl)benzoic acid as a major degradation product of a novel benzophenone-based industrial chemical in a microbial degradation assay. | Used as an internal standard for the precise quantification of the formed metabolite, enabling the calculation of degradation rates. |

| Elucidation of a novel hydroxylation step in the fungal metabolism of a related benzophenone. | Could be synthesized with the deuterium (B1214612) label at a specific position to probe the mechanism of the hydroxylation reaction. |

| Characterization of the enzymatic kinetics of a bacterial dioxygenase responsible for the cleavage of the benzophenone backbone. | Serves as a substrate mimic to study enzyme-substrate interactions without undergoing the cleavage reaction, or as an internal standard for the product. |

This table provides hypothetical research scenarios illustrating the application of 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 in pathway investigations.

Methodologies for Studying Environmental Fate and Degradation Processes Using Deuterated Tracers

The widespread use of benzophenone UV filters has led to their detection in various environmental compartments, raising concerns about their persistence and potential ecological impact nih.gov. Understanding the environmental fate of these compounds requires robust analytical methods to track their degradation and transformation.

Deuterated tracers are exceptionally well-suited for such studies. When a deuterated compound is spiked into an environmental sample (e.g., water, soil, sediment), it can be used to trace the degradation pathway of its non-labeled counterpart under environmentally relevant conditions. The distinct mass of the deuterated tracer and its degradation products allows them to be distinguished from the background of complex environmental matrices.

For instance, studies on the photodegradation or microbial degradation of benzophenone pollutants in river water could employ 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 as a spike-in compound. By monitoring the disappearance of the deuterated parent compound and the appearance of its deuterated degradation products, researchers can construct a detailed map of the degradation pathway and calculate degradation rates.

Furthermore, in monitoring studies that aim to quantify the levels of 2-(2,4-Dihydroxybenzoyl)benzoic acid in environmental samples, the d4-labeled version is the ideal internal standard for isotope dilution mass spectrometry (IDMS). This technique provides the most accurate quantification possible by correcting for losses during sample preparation and for matrix-induced signal suppression or enhancement in the mass spectrometer texilajournal.comlcms.cz.

The table below summarizes the methodological advantages of using deuterated tracers in environmental fate studies:

| Methodological Advantage | Description | Relevance of 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 |

| High Specificity | The unique mass of the deuterated compound allows it to be clearly distinguished from naturally occurring substances in complex environmental matrices. | Enables the tracing of its degradation pathway without interference from the complex background of soil or water samples. |

| Accurate Quantification | When used as an internal standard in IDMS, it corrects for analytical variability, leading to highly accurate and precise concentration measurements. | Essential for reliable environmental monitoring and for determining accurate degradation kinetics. |

| Pathway Elucidation | The isotopic label is retained in the degradation products, allowing for their identification and the reconstruction of the degradation pathway. | Provides a clear picture of how the parent compound is transformed in the environment. |

| Minimal Perturbation | The chemical and physical properties of the deuterated compound are nearly identical to the non-labeled analyte, ensuring it behaves similarly in environmental processes. | Ensures that the tracer accurately reflects the fate of the actual pollutant. |

This table highlights the key benefits of using deuterated compounds like 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 in environmental research.

Computational and Theoretical Approaches to Deuterated Molecular Systems

Quantum Chemical Calculations for Electronic Structure and Vibrational Analysis of Deuterated Species

Quantum chemical calculations, particularly ab initio methods, are fundamental for investigating the electronic structure and vibrational properties of molecules. These calculations solve the Schrödinger equation to provide detailed information about molecular orbitals, electron density, and geometric parameters. For deuterated species, these methods can precisely predict how the increased mass of deuterium (B1214612) (²H) compared to protium (B1232500) (¹H) affects molecular behavior.

The primary impact of deuteration on vibrational analysis is the alteration of bond vibrational frequencies. Due to the higher mass of deuterium, the zero-point vibrational energy of a C-D bond is lower than that of a C-H bond, and its vibrational frequency is decreased. researchgate.net This phenomenon can be accurately modeled using quantum chemical calculations. Studies on related molecules, such as benzophenone (B1666685) and its deuterated isotopomers (benzophenone-d10), have successfully used ab initio molecular orbital calculations to compute vibrational frequencies. researchgate.net These theoretical results show good agreement with experimental data from infrared (IR) and Raman spectroscopy, validating the assignments of fundamental frequencies based on isotopic shifts. researchgate.net

For 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4, where four hydrogen atoms on one of the benzene rings are replaced by deuterium, quantum calculations can predict the shifts in the vibrational spectra. The aromatic C-H stretching vibrations, typically observed in the 3100-3000 cm⁻¹ region, would be expected to shift to a lower frequency range for the C-D bonds.

Below is a data table illustrating the theoretical vibrational frequency shifts for key stretching modes upon deuteration, based on principles observed in similar aromatic compounds. oup.com

| Vibrational Mode | Typical Frequency (C-H) (cm⁻¹) | Predicted Frequency (C-D) (cm⁻¹) |

| Aromatic C-H/C-D Stretch | ~3050 | ~2250 |

| Phenolic O-H Stretch | ~3200 | ~3200 (unaffected) |

| Carboxylic Acid O-H Stretch | ~3000 | ~3000 (unaffected) |

| Carbonyl C=O Stretch | ~1640 | ~1640 (minor or no shift) |

Note: The values are illustrative and would be precisely determined through specific calculations for 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4.

These calculations provide a powerful predictive tool for interpreting experimental spectra and understanding the fundamental changes in molecular vibrations resulting from isotopic substitution.

Molecular Modeling and Simulation of Deuterium-Containing Compounds

Molecular modeling and simulation techniques, such as molecular mechanics (MM) and molecular dynamics (MD), are essential for studying the behavior of complex molecular systems. These methods can be adapted for deuterium-containing compounds to explore their conformational dynamics, interactions, and thermodynamic properties.

In molecular mechanics, molecules are treated as a collection of atoms interacting via a potential energy function, or force field. oup.com To accurately model deuterated compounds, standard force fields must be parameterized to account for the properties of deuterium. researchgate.net This includes adjusting parameters for bond lengths and force constants; for example, the C-D bond is slightly shorter and stronger than the C-H bond. researchgate.netoup.com

Molecular dynamics simulations can be used to model the behavior of 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 over time, providing insights into its interactions with other molecules, such as solvents or biological macromolecules. These simulations are particularly powerful when combined with experimental data. For instance, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a technique that probes the structure and dynamics of proteins. nih.goved.ac.uk Computational tools and simulation software have been developed to help interpret HDX-MS data, allowing researchers to generate and refine structural ensembles that are consistent with experimental observations. livecomsjournal.orgresearchgate.net In a hypothetical scenario where 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 interacts with a protein, MD simulations guided by HDX data could elucidate the specific binding mode and the dynamic nature of the interaction. nih.gov

The table below summarizes key parameters that are adjusted in molecular mechanics force fields to account for deuteration.

| Parameter | C-H Bond | C-D Bond | Rationale |

| Equilibrium Bond Length (Å) | ~1.100 | ~1.090 | Lower zero-point energy of C-D bond leads to a shorter average length. researchgate.net |

| Force Constant (kcal/mol/Ų) | ~331 | ~340 | Reflects the slightly stronger nature of the C-D bond. |

| Vibrational Frequency (cm⁻¹) | ~3000 | ~2200 | Primarily due to the increased mass of deuterium. |

These simulations enable a deeper understanding of how deuteration affects intermolecular forces, such as van der Waals interactions and hydrogen bonding, which can influence the compound's physical properties and biological activity.

Prediction and Interpretation of Isotope Effects in Chemical and Biochemical Systems

Isotope effects are the changes in the rate or equilibrium of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. ebsco.com The substitution of hydrogen with deuterium often leads to a significant kinetic isotope effect (KIE), defined as the ratio of the reaction rate for the light isotopologue (kH) to that of the heavy one (kD). ebsco.com

The primary KIE is most pronounced when the C-H bond is broken or formed in the rate-determining step of a reaction. researchgate.net Because the C-D bond has a lower zero-point energy and is effectively stronger, more energy is required to break it, resulting in a slower reaction rate for the deuterated compound (kH/kD > 1). researchgate.netresearchgate.net The magnitude of the KIE provides valuable insight into the reaction mechanism and the structure of the transition state. researchgate.net

Computational methods are crucial for both predicting and interpreting isotope effects. Variational transition state theory and multidimensional tunneling calculations can be employed to model the KIE for complex reactions, including those in biological systems. taylorfrancis.com For a molecule like 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4, if a metabolic reaction involved the cleavage of one of the aromatic C-D bonds, a significant KIE would be expected. Predicting the magnitude of this effect can help in designing deuterated drugs with improved pharmacokinetic profiles. nih.gov Deuteration at a site of metabolic oxidation can slow down the rate of clearance, leading to longer drug exposure. nih.gov

Recent research has indicated that isotopic effects in biochemical reactions can be much larger than previously assumed, sometimes by orders of magnitude, highlighting the need to recalibrate molecular dynamics simulations to account for isotopic composition. scitechdaily.com

The following table provides hypothetical KIE values and their general interpretation for a reaction involving C-H/C-D bond cleavage.

| Observed kH/kD | Interpretation |

| 1.0 - 1.5 | Secondary KIE; C-H bond not broken in the rate-determining step. |

| 2.0 - 8.0 | Primary KIE; C-H bond cleavage occurs in the rate-determining step. researchgate.net |

| > 10 | Suggests significant quantum tunneling of the hydrogen atom. researchgate.net |

By studying isotope effects, researchers can gain a detailed understanding of reaction pathways, which is fundamental in fields ranging from enzyme mechanism to drug development. researchgate.nettaylorfrancis.com

Emerging Trends and Future Research Directions in Deuterium Labeling Technology

Innovations in Green Chemistry for Deuteration Reactions

The synthesis of deuterated compounds is undergoing a green revolution, with a strong emphasis on developing environmentally benign and sustainable methods. Traditional deuteration methods often rely on harsh reagents, expensive catalysts, and hazardous solvents. The push towards greener alternatives is reshaping the landscape of isotopic labeling.

A significant innovation is the use of deuterium (B1214612) oxide (D₂O), or heavy water, as a cost-effective and environmentally friendly source of deuterium atoms. nih.gov This approach is central to many modern deuteration strategies. For instance, a chemo/regioselective H-D exchange of amino acids and synthetic building blocks has been achieved using an environmentally benign Pd/C-Al-D₂O catalytic system. nih.gov This method generates deuterium gas in situ from the reaction of aluminum with D₂O, which is then used by the palladium catalyst for the H-D exchange, offering high selectivity and efficiency under safe conditions. nih.gov

Photocatalysis using visible light is another burgeoning area in green deuteration. synmr.inacs.org These methods often operate under mild conditions and can offer high site-selectivity. acs.org Researchers have developed metal-free deuteration techniques induced by visible light, using D₂O as the deuterium source. nih.gov One such strategy involves a desulfurization-deuteration approach that boasts broad substrate scope and high deuterium incorporation efficiency. nih.gov Furthermore, catalyst-free methods are being explored, such as the decarboxylative deuteration of tailored photoredox-active carboxylic acids, which avoids the use of costly and environmentally harmful photocatalysts. columbia.edu

Biocatalysis, employing purified enzymes, presents a powerful green alternative for producing deuterated compounds, especially for transformations requiring high stereoselectivity. biorxiv.org Enzymes can facilitate challenging reactions like the enantioselective installation of deuterium. biorxiv.org For example, the biocatalytic reductive deuteration using D₂O as the deuterium source and hydrogen gas as a clean reductant has been demonstrated. biorxiv.org

These green innovations are not only making the synthesis of deuterated compounds more sustainable but are also expanding the toolkit available to chemists, enabling the creation of a wider array of labeled molecules for diverse applications.

Development of Advanced Analytical Techniques for Trace-Level Detection

The increasing use of deuterated compounds in various scientific fields necessitates the development of highly sensitive and specific analytical techniques for their detection and quantification, often at trace levels.

Mass Spectrometry (MS) has become a cornerstone for analyzing deuterated molecules. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying protein dynamics and interactions. biorxiv.orgfrontiersin.org By exposing a protein to a deuterated buffer, the exchange rate of amide hydrogens for deuterium can be measured by MS, providing insights into the protein's structure and conformational changes. biorxiv.orgfrontiersin.org For trace element analysis, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offers ultra-trace detection limits, often below parts-per-trillion. youtube.com Hyphenated techniques like Gas Chromatography-ICP-MS (GC-ICP-MS) and Liquid Chromatography-ICP-MS (LC-ICP-MS) combine the separation power of chromatography with the sensitive detection of ICP-MS, enabling the speciation analysis of volatile and a wide range of compounds, respectively. youtube.com

Molecular Rotational Resonance (MRR) spectroscopy is an emerging technique that offers exceptionally high spectral resolution, allowing for the direct analysis of complex mixtures and the identification of low-level isotopic impurities. researchgate.net This method is particularly advantageous for distinguishing between isotopomers and isotopologues, a challenging task for conventional techniques like MS and NMR. columbia.eduresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy remains a vital tool. Deuterium NMR (²H NMR) is specifically used to analyze deuterated compounds. nih.gov While it has a similar chemical shift range to proton NMR, its lower resolution can be a limitation. nih.gov However, for highly deuterated compounds where proton NMR signals are weak, ²H NMR is an excellent alternative for structure verification and determining deuterium enrichment. nih.gov A key advantage of ²H NMR is that it can be performed in non-deuterated solvents. nih.gov

Stimulated Raman Scattering (SRS) microscopy is a powerful optical imaging technique that allows for the visualization of deuterated molecules within living cells and tissues. nih.govchem-station.com By targeting the carbon-deuterium (C-D) bond vibrations, which occur in a "silent" region of the cellular Raman spectrum, SRS microscopy can trace the metabolic fate of deuterated substrates, such as [D₇]-glucose, with high spatial resolution. nih.govchem-station.com

These advanced analytical methods are crucial for unlocking the full potential of deuterium labeling in research, enabling scientists to probe complex systems with unprecedented detail and sensitivity.

Expanding the Scope of Deuterium Labeling in Mechanistic and Systems Biology Research

Deuterium labeling has long been a fundamental tool for elucidating reaction mechanisms, primarily through the study of the kinetic isotope effect (KIE). chem-station.com The C-D bond is stronger than the C-H bond, leading to a slower reaction rate when a C-H bond cleavage is the rate-determining step. This effect provides invaluable insights into reaction pathways. chem-station.comnih.gov

In the realm of systems biology , deuterium labeling is proving to be indispensable for understanding the intricate network of metabolic pathways. Metabolic flux analysis using deuterated substrates allows researchers to trace the flow of atoms through metabolic networks. researchgate.net For example, by providing cells with deuterated glucose or acetate, the incorporation of deuterium into downstream metabolites can be tracked, revealing the activity of various metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.govresearchgate.netnih.gov This approach is particularly powerful for studying metabolic reprogramming in diseases like cancer. frontiersin.org Deuterium Metabolic Imaging (DMI) is an in vivo technique that can non-invasively map the metabolism of deuterated substrates, offering a window into the metabolic processes of whole organisms. nih.govnih.gov

Deuterium labeling is also extensively used to study protein turnover kinetics . By introducing deuterium oxide (D₂O) into cell culture media or administering it to organisms, the rate of protein synthesis can be measured. nih.govphysiology.org As new proteins are synthesized, they incorporate deuterated amino acids. nih.gov Mass spectrometry can then be used to quantify the rate of deuterium incorporation, providing a measure of the protein synthesis rate. nih.govphysiology.org This technique has been applied to study protein dynamics in various cell types and disease states. nih.gov

Furthermore, deuterium labeling is a key technique in drug discovery and development . By selectively replacing hydrogen with deuterium at metabolically vulnerable sites in a drug molecule, its metabolic stability can be enhanced, potentially leading to improved pharmacokinetic properties. nih.govacs.org Deuterated compounds are also used as internal standards in quantitative mass spectrometry assays due to their chemical similarity to the analyte but distinct mass. acs.org

The expanding applications of deuterium labeling in mechanistic and systems biology research are providing unprecedented insights into the complexity of biological systems, from the intricacies of enzyme mechanisms to the dynamics of entire metabolic networks.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 with high isotopic purity?

- Methodology : The synthesis typically involves two steps:

Condensation Reaction : Phthalic anhydride reacts with deuterated resorcinol (2,4-dihydroxybenzene-d4) under acidic conditions to form the non-deuterated intermediate, 2-(2,4-dihydroxybenzoyl)benzoic acid.

Deuteration : The intermediate undergoes isotopic exchange using deuterated solvents (e.g., D₂O) or catalytic deuteration methods to replace labile protons (e.g., hydroxyl groups) with deuterium .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization in deuterated solvents ensures isotopic purity (>98 atom% D). Confirm purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. Which analytical techniques are most effective for characterizing 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 and ensuring structural integrity?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm deuterium incorporation (e.g., absence of hydroxyl proton signals at ~10 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (258.23 g/mol + 4 Da for deuterium) and isotopic distribution .

- HPLC with UV/Vis Detection : Quantifies purity and separates isomeric byproducts (e.g., 3,4-dihydroxy analogs) using reverse-phase C18 columns and gradient elution .

Q. How can researchers differentiate between isomeric byproducts and the target compound during synthesis?

- Strategy : Use reversed-phase HPLC with a mobile phase of acetonitrile/0.1% deuterated trifluoroacetic acid (TFA) in D₂O. Isomers exhibit distinct retention times. Confirm structures via tandem MS (MS/MS) fragmentation patterns and comparative NMR analysis of isolated fractions .

Advanced Research Questions

Q. How does deuteration at specific positions influence the chemical stability and reactivity of 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 in aqueous vs. non-polar environments?

- Isotopic Effects :

- Kinetic Isotope Effect (KIE) : Deuteration at hydroxyl groups reduces hydrogen-bonding strength, slowing hydrolysis rates in aqueous buffers (KIE ≈ 2–3) .

- Solubility : Deuterated analogs show ~10–15% lower solubility in polar solvents (e.g., D₂O) compared to non-deuterated forms due to weaker hydrogen bonding .

Q. What strategies can mitigate interference from residual non-deuterated species when quantifying 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 via mass spectrometry?

- Approaches :

Isotopic Dilution : Spike samples with a known quantity of ¹³C-labeled internal standard to correct for ion suppression.

High-Resolution MS : Use instruments with resolving power >30,000 (e.g., Orbitrap) to distinguish isotopic peaks (e.g., m/z 262.23 for d4 vs. 258.23 for non-deuterated).

Calibration Curves : Prepare standards in deuterated matrices to match sample conditions and minimize matrix effects .

Q. What are the implications of trace phthalic acid or resorcinol derivatives in pharmacological studies of 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4?

- Risk Assessment : Residual phthalic acid (detection limit: 0.01% via HPLC) may act as a competitive inhibitor in enzyme-binding assays, skewing IC₅₀ values.

- Mitigation :

- Purification : Use preparative HPLC to remove acidic byproducts.

- Analytical Validation : Implement AOAC-recommended recovery studies (e.g., spiking known impurities) to validate assay specificity. Recovery rates should exceed 95% for the target compound .

Q. How to design kinetic studies to assess the isotopic effect of deuterium in 2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4 during esterification or hydrolysis reactions?

- Protocol :

Reaction Setup : Perform parallel reactions with deuterated and non-deuterated compounds under identical conditions (solvent, temperature, catalyst).

Sampling : Collect aliquots at timed intervals and quench reactions (e.g., rapid cooling or acid addition).

Analysis : Quantify reaction progress via HPLC or NMR integration of ester/acid peaks.

KIE Calculation : Compare rate constants (k_H/k_D) to determine isotopic effects. Expected KIE values range from 2–7 for O-D bonds in hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.